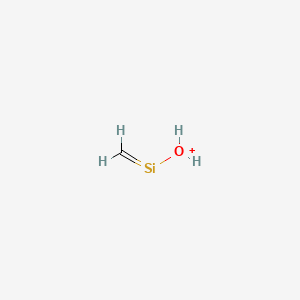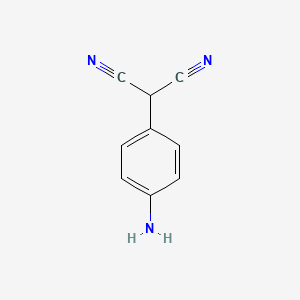
(4-Aminophenyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminophenyl)propanedinitrile, also known as 2-(4-aminophenyl)-1,3-propanedinitrile, is an organic compound with the molecular formula C9H7N3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanedinitrile moiety. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)propanedinitrile typically involves the reduction of 4-nitrophenylmalononitrile. One common method includes the use of Raney nickel as a catalyst in the presence of acetone . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: For industrial-scale production, the reduction process can be optimized by using anhydrous ammonium formate as a reducing agent in the presence of a palladium-carbon catalyst . This method offers advantages such as mild reaction conditions, high product purity, and safety due to the avoidance of pressurized reduction reactions.
Análisis De Reacciones Químicas
Types of Reactions: (4-Aminophenyl)propanedinitrile undergoes various chemical reactions, including:
Reduction: The reduction of the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Raney nickel, palladium-carbon, anhydrous ammonium formate.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed: The major products formed from these reactions include substituted derivatives of this compound, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
(4-Aminophenyl)propanedinitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Materials Science: Utilized in the preparation of nanomaterials, including nanoribbons, nanotubes, and nanowires.
Photophysical and Photoelectric Properties: Studied for its potential in photovoltaic applications due to its donor-acceptor structure.
Mecanismo De Acción
The mechanism of action of (4-Aminophenyl)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt the cytoplasmic membrane of bacteria, leading to cell lysis . Additionally, its ability to form stable films with significant photocurrent generation makes it a promising candidate for photovoltaic applications.
Comparación Con Compuestos Similares
Diphenylacetonitrile: Known for its use in organic synthesis and medicinal chemistry.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
2-Amino-4-(4-chlorophenyl)imidazole: Investigated for its potential as an antiasthmatic agent.
Uniqueness: (4-Aminophenyl)propanedinitrile stands out due to its unique combination of an amino group and a propanedinitrile moiety, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its wide range of applications in different scientific fields highlight its uniqueness.
Propiedades
Número CAS |
90322-85-3 |
|---|---|
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,12H2 |
Clave InChI |
BDUFKRHXTVZQFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




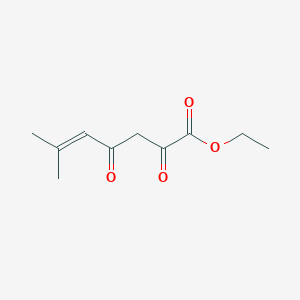
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)
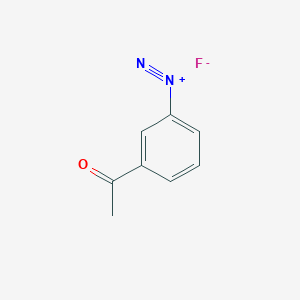
![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)
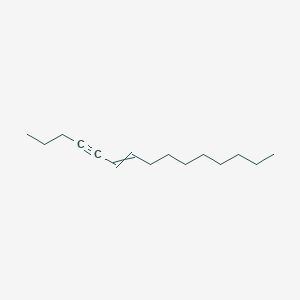
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
![[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14349463.png)
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
